

Unveiling the Crystal Architecture of Potassium N-Cyanodithiocarbamate: A Technical Guide

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Compound of Interest

Compound Name: Potassium N-cyanodithiocarbamate

Cat. No.: B3329287

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core crystal structure of **potassium N-cyanodithiocarbamate** monohydrate ($\text{K}[\text{S}_2\text{C}=\text{N}-\text{CN}] \cdot \text{H}_2\text{O}$). The following sections provide a comprehensive overview of its crystallographic data, a detailed account of the experimental procedures for its synthesis and characterization, and visual representations of its structural and experimental workflows. This document is intended to serve as a critical resource for researchers and professionals engaged in fields where the precise understanding of molecular architecture is paramount.

Crystallographic Data Summary

The crystal structure of **potassium N-cyanodithiocarbamate** monohydrate was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system. Key crystallographic parameters are summarized in the tables below for facile comparison and reference.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	C ₂ H ₂ KN ₂ OS ₂
Formula Weight	181.3 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a	9.32 Å
b	10.54 Å
c	7.67 Å
β	108.4°
Volume	714.1 Å ³
Z	4
Density (calculated)	1.688 g/cm ³

Table 2: Selected Bond Lengths (Å)

Bond	Length (Å)
S(1)-C(1)	1.73
S(2)-C(1)	1.72
C(1)-N(1)	1.33
N(1)-C(2)	1.31
C(2)-N(2)	1.16

Table 3: Selected Bond Angles (°)

Atoms	Angle (°)
S(1)-C(1)-S(2)	123.5
S(1)-C(1)-N(1)	117.8
S(2)-C(1)-N(1)	118.7
C(1)-N(1)-C(2)	121.2
N(1)-C(2)-N(2)	176.0

Experimental Protocols

This section outlines the detailed methodologies employed in the synthesis of **potassium N-cyanodithiocarbamate** and the subsequent determination of its crystal structure via X-ray crystallography.

Synthesis of Potassium N-Cyanodithiocarbamate Monohydrate

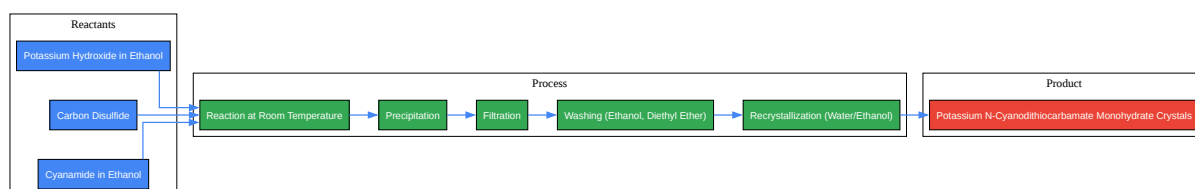
The synthesis of **potassium N-cyanodithiocarbamate** monohydrate is achieved through the reaction of cyanamide with carbon disulfide in the presence of potassium hydroxide. A solution of cyanamide in ethanol is treated with a stoichiometric amount of carbon disulfide, followed by the dropwise addition of an ethanolic solution of potassium hydroxide. The reaction mixture is stirred at room temperature, leading to the precipitation of the crude product. The precipitate is then collected by filtration, washed with ethanol and diethyl ether, and subsequently recrystallized from a water/ethanol mixture to yield colorless crystals of the monohydrate.

X-ray Crystallography

Single crystals of suitable quality were selected for X-ray diffraction analysis. The data collection was performed on a diffractometer using Mo-K α radiation. The crystal structure was solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located from a difference Fourier map and were included in the refinement with isotropic thermal parameters.

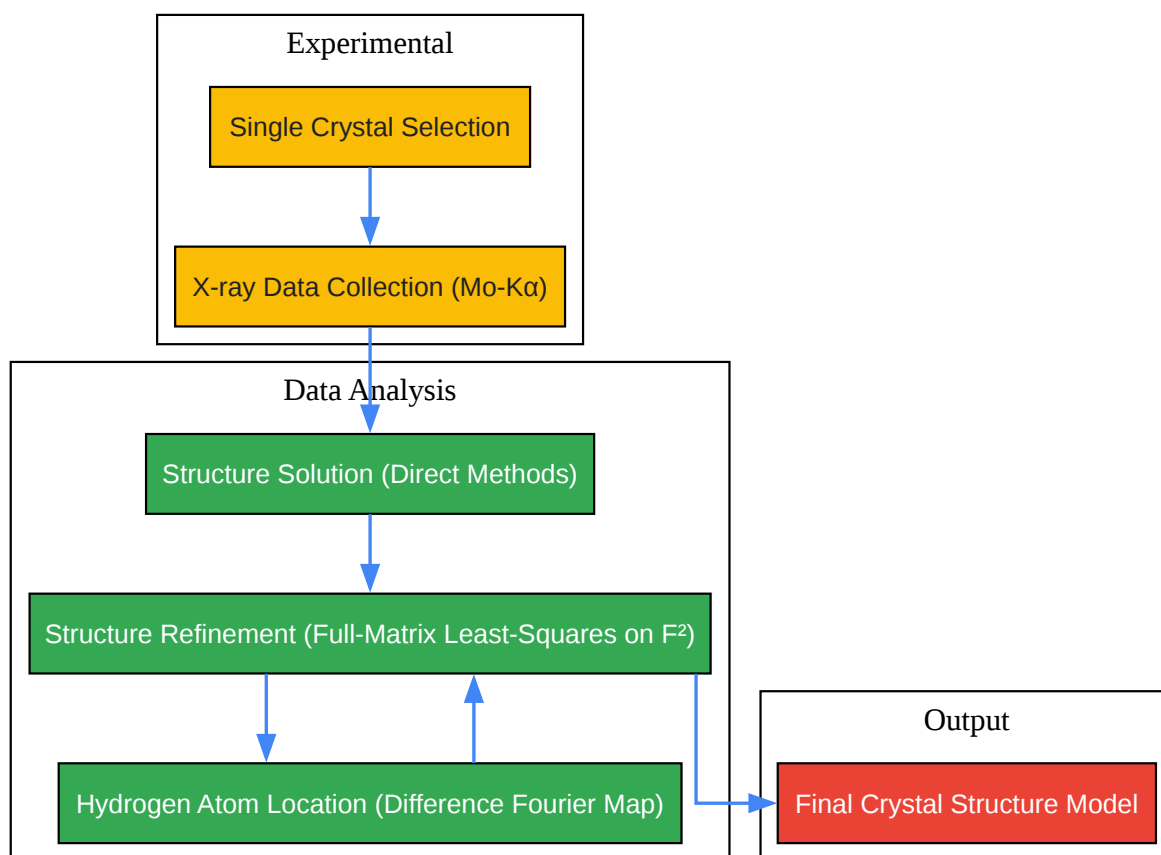
Visualizations

The following diagrams illustrate the molecular structure and the logical workflow of the experimental procedures.



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Caption: Workflow for the synthesis of **potassium N-cyanodithiocarbamate** monohydrate.



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Caption: Workflow for the crystal structure determination by X-ray diffraction.

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